
4-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid
Descripción general
Descripción
4-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid, also known as MPAC, is a heterocyclic compound that has gained attention in the scientific community due to its potential use in various fields. MPAC is a pyrrole derivative that contains a carboxylic acid group and a methylphenyl substituent. This compound has been synthesized using different methods and has been studied for its scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemistry of Pyrrole Derivatives:
- A study by Law et al. (1984) describes a general synthesis of 1H-pyrrole-2-carboxylic acid derivatives, offering insights into the chemical reactions and structural aspects of related compounds (Law et al., 1984).
Reaction Studies Involving Pyrrole Compounds:
- Mukovoz et al. (2015) explored the three-component reactions of dihydroxy-alkadienoic acids with acetone and p-toluidine, leading to the formation of pyrrole-carboxylic acid derivatives (Mukovoz et al., 2015).
- Irwin and Wheeler (1972) investigated the reaction of methyl pyrrole-2-carboxylate with epoxides, yielding various pyrrole-carboxylic acid compounds (Irwin & Wheeler, 1972).
Synthesis of Novel Pyrrole-Carboxylic Acid Derivatives:
- Alizadeh et al. (2008) reported on the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives, showcasing the potential of pyrrole derivatives in organic synthesis (Alizadeh et al., 2008).
Crystallographic and Molecular Studies:
- Prayzner et al. (1996) focused on the crystallographic aspects of 3,4-diphenylpyrrole-2,5-dicarboxylic acid, contributing to the understanding of molecular structures in this class of compounds (Prayzner et al., 1996).
- Silva et al. (2012) performed ab initio crystal structure determination of chain functionalized pyrroles, an important step in understanding their properties as potential antitumoral agents (Silva et al., 2012).
Potential Biological Applications:
- The study by Massa et al. (1989) on the pharmacological profile of certain pyrrole-carboxylic acids with regard to their analgesic, anti-inflammatory, and neuropsychobehavioral effects suggests potential medicinal applications of these compounds (Massa et al., 1989).
Propiedades
IUPAC Name |
4-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-3-2-4-9(5-8)10-6-11(12(14)15)13-7-10/h2-7,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKXISVRLIUFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid | |
CAS RN |
1204297-96-0 | |
| Record name | 4-(3-methylphenyl)-1Ð?-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




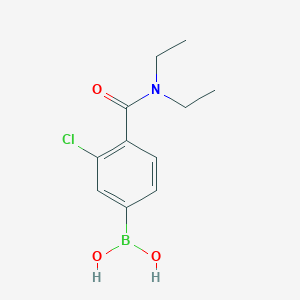

![3-Ethyl-2-[3-[3-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-EN-1-ylidene]prop-1-enyl]benzothiazolium iodide](/img/structure/B1418654.png)
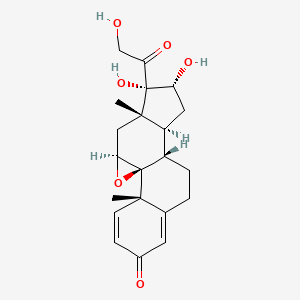

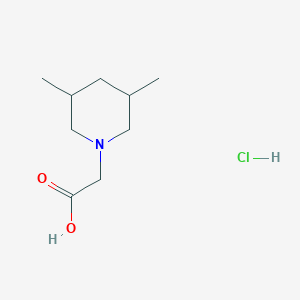

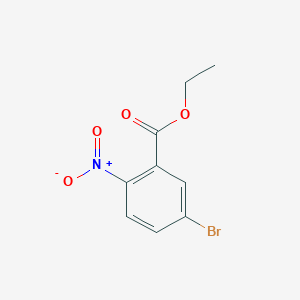

![4-Chloro-6-iodothieno[2,3-d]pyrimidine](/img/structure/B1418666.png)

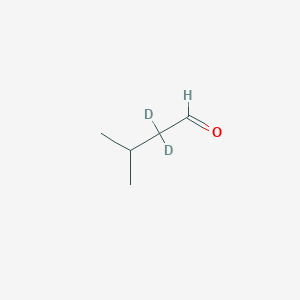
![3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide](/img/structure/B1418670.png)